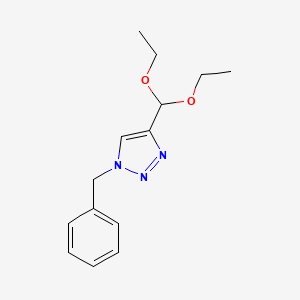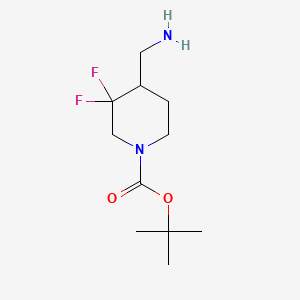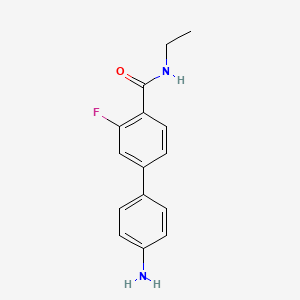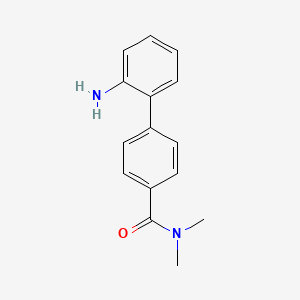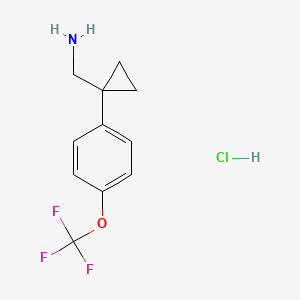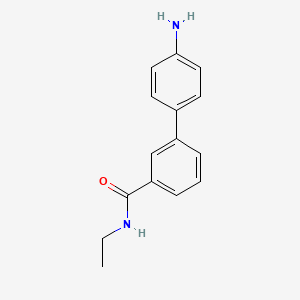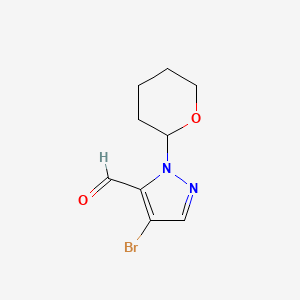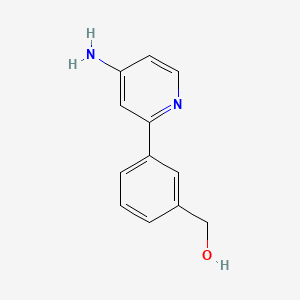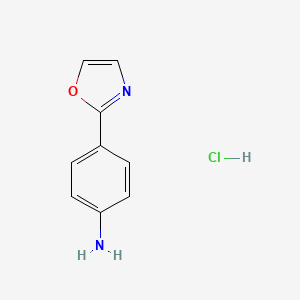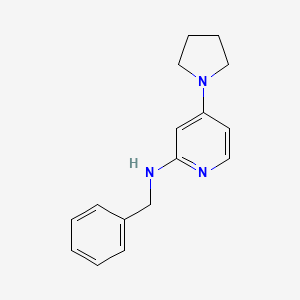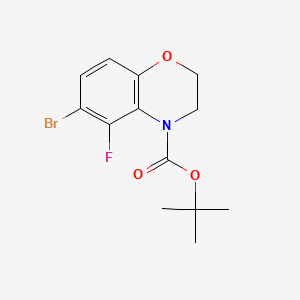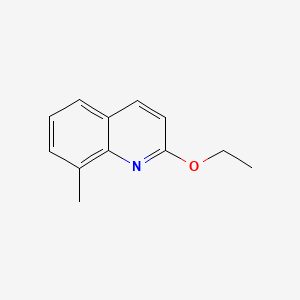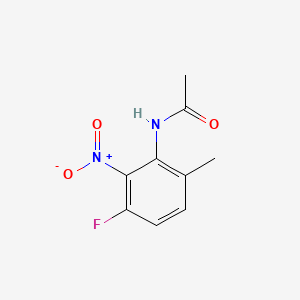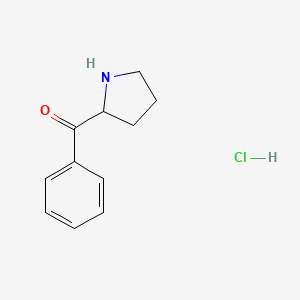
2-Benzoylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Benzoylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Applications De Recherche Scientifique
Synthetic Applications
Recyclization Reactions : 2-Benzoylpyrrolidine derivatives have been used in recyclization reactions to synthesize γ-aminopropylpyrazoles and pyrimidines, highlighting their utility in creating heterocyclic compounds which are pivotal in pharmaceutical chemistry (Shvidenko et al., 2010).
Catalytic Arylation : Research has shown that halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides can serve as chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids, indicating the role of 2-benzoylpyrrolidine derivatives in facilitating selective and catalytic arylation processes without the need for a directing group (Belokon’ et al., 2002).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Studies have explored the inhibition efficiency of 2-benzoylpyrrolidine derivatives on the corrosion of mild steel in hydrochloric acid solutions. These compounds show potential as corrosion inhibitors due to their structure-dependent electron donor properties, which increase with inhibitor concentration and decrease with temperature (James et al., 2009).
Biocatalysis and Green Chemistry
Enantioselective Bioreduction : The asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols has been achieved using novel biocatalysts. This approach demonstrates the potential of 2-benzoylpyrrolidine derivatives in green chemistry, offering an environmentally friendly alternative for the synthesis of chiral alcohols, which are crucial intermediates in pharmaceutical manufacturing (Xu et al., 2017).
Advanced Synthesis Techniques
Fluorinative Ring Opening : The formal fluorinative ring opening of 2-benzoylpyrrolidines has been developed, utilizing [1,2]-phospha-Brook rearrangement. This method provides an efficient access to 2-aryl-3-fluoropiperidines, showcasing the versatility of 2-benzoylpyrrolidine derivatives in facilitating complex organic transformations (Kondoh et al., 2021).
Propriétés
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXIWJXHEFXGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylpyrrolidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

